(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine
Overview
Description
(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine: is a heterocyclic organic compound that belongs to the pyrrolopyridine family. This compound features a pyrrolopyridine core fused to a benzene ring, with an amine group attached to the 6-position of the pyrrolopyridine ring
Mechanism of Action
Target of Action
The primary target of (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets by inhibiting the FGFR signaling pathway . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .
Biochemical Pathways
The compound affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of this pathway includes RAS–MEK–ERK, PLCg, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
In vitro, the compound has shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine typically involves multiple steps, starting from readily available starting materials[_{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b ...](https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02660g). One common synthetic route is the cyclization of a pyrrole derivative with a suitable halide under high-temperature conditions[{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, and a high-boiling solvent like N,N-dimethylformamide (DMF)[{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... The process may also incorporate advanced purification techniques, such as column chromatography or recrystallization, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine: can undergo various chemical reactions, including:
Oxidation: : The amine group can be oxidized to form a nitro compound or an amide.
Reduction: : The compound can be reduced to form a more saturated derivative.
Substitution: : The pyrrolopyridine core can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions often use alkyl halides and strong bases.
Major Products Formed
Oxidation: : Nitro derivatives, amides.
Reduction: : Saturated pyrrolopyridine derivatives.
Substitution: : Alkylated pyrrolopyridine derivatives.
Scientific Research Applications
(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine:
Chemistry: : It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: : The compound has been investigated for its biological activity, including its potential as a kinase inhibitor.
Medicine: : Research has explored its use in the development of new therapeutic agents, particularly in cancer treatment.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
(1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine: is structurally similar to other pyrrolopyridine derivatives, such as 1H-Pyrrolo[3,2-b]pyridin-6-yl)methanol and N,N-Dimethyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-methanamine . its unique substitution pattern and amine group confer distinct chemical and biological properties. These differences make it a valuable compound for specific applications, particularly in medicinal chemistry.
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-4H,5,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXMZLDXEZZTHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652852 | |
Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023655-32-4 | |
Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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